molecular formula C9H8N2O2S B103586 4-(4-hydroxyanilino)-5H-1,3-thiazol-2-one CAS No. 19387-61-2

4-(4-hydroxyanilino)-5H-1,3-thiazol-2-one

Cat. No. B103586
CAS RN: 19387-61-2
M. Wt: 208.24 g/mol
InChI Key: AHWCHZIQPYFQCK-UHFFFAOYSA-N
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Description

The compound “4-(4-hydroxyanilino)-5H-1,3-thiazol-2-one” appears to contain a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. It also has a hydroxyanilino group attached, which suggests that it might have properties similar to other hydroxyanilines .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 5H-1,3-thiazol-2-one ring and a 4-hydroxyanilino group. The exact structure would depend on the specific positions of these groups in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the polar hydroxyanilino group might make it somewhat soluble in polar solvents, while the thiazolone ring might contribute to its stability .

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its observed properties and potential applications. If it shows promising biological activity, it could be further investigated for potential medicinal uses .

properties

IUPAC Name

4-(4-hydroxyphenyl)imino-1,3-thiazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-7-3-1-6(2-4-7)10-8-5-14-9(13)11-8/h1-4,12H,5H2,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWCHZIQPYFQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=C(C=C2)O)NC(=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357854
Record name 4-(4-hydroxyanilino)-5H-1,3-thiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-hydroxyanilino)-5H-1,3-thiazol-2-one

CAS RN

19387-61-2
Record name 4-(4-hydroxyanilino)-5H-1,3-thiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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